molecular formula C9H8BrFO B2715381 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone CAS No. 725743-48-6

2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone

Cat. No.: B2715381
CAS No.: 725743-48-6
M. Wt: 231.064
InChI Key: JZNZBWWMHSBAEK-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone is an organic compound characterized by the presence of bromine, fluorine, and a methyl group attached to a phenyl ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone can be achieved through several methods. One common approach involves the bromination of 1-(5-fluoro-2-methylphenyl)ethanone using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 1-(5-fluoro-2-methylphenyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(5-fluoro-2-methylphenyl)acetic acid.

Scientific Research Applications

2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new therapeutic agents due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone involves its interaction with nucleophilic sites in biological molecules. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophiles such as amino acids in proteins. This interaction can lead to the inhibition of enzyme activity or the modification of protein function, thereby affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone
  • 2-Bromo-1-(4-fluoro-3-methylphenyl)ethanone
  • 2-Bromo-1-(3-bromo-5-methylphenyl)ethanone

Uniqueness

2-Bromo-1-(5-fluoro-2-methylphenyl)ethanone is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of these substituents can also affect the compound’s physical properties, such as solubility and melting point, making it distinct from other similar compounds .

Properties

IUPAC Name

2-bromo-1-(5-fluoro-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6-2-3-7(11)4-8(6)9(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNZBWWMHSBAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725743-48-6
Record name 2-bromo-1-(5-fluoro-2-methylphenyl)ethan-1-one
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